N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group, a naphthalene ring, and a hydroxyphenyl group, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique combination of functional groups in N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16N2O2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H16N2O2/c22-17-9-3-5-14(11-17)13-20-21-19(23)12-16-8-4-7-15-6-1-2-10-18(15)16/h1-11,13,22H,12H2,(H,21,23)/b20-13+ |
InChI Key |
VDDVUGSHBRDYPP-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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